Cas no 1563532-49-9 (tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate)

Technical Introduction: tert-Butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its functionalized pyrimidine and piperidine moieties. The bromine substituent at the 5-position of the pyrimidine ring enhances reactivity for cross-coupling reactions, enabling efficient derivatization in pharmaceutical and agrochemical applications. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthetic transformations while allowing selective deprotection when required. This compound’s well-defined structure and high purity make it suitable for precision synthesis, particularly in the development of biologically active compounds. Its compatibility with modern catalytic methodologies further underscores its utility in medicinal chemistry and materials science research.
tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate structure
1563532-49-9 structure
商品名:tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
CAS番号:1563532-49-9
MF:C14H20BrN3O2
メガワット:342.231502532959
CID:6323257
PubChem ID:133554154

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
    • EN300-12724826
    • 5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine
    • 1563532-49-9
    • インチ: 1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-6-4-5-10(9-18)12-16-7-11(15)8-17-12/h7-8,10H,4-6,9H2,1-3H3
    • InChIKey: PAZCHJQTOQBRCS-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NC(C2CN(C(=O)OC(C)(C)C)CCC2)=NC=1

計算された属性

  • せいみつぶんしりょう: 341.07389g/mol
  • どういたいしつりょう: 341.07389g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 338
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 55.3Ų

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12724826-2.5g
tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
1563532-49-9
2.5g
$2520.0 2023-05-25
Enamine
EN300-12724826-0.5g
tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
1563532-49-9
0.5g
$1234.0 2023-05-25
Enamine
EN300-12724826-5.0g
tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
1563532-49-9
5g
$3728.0 2023-05-25
Enamine
EN300-12724826-2500mg
tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
1563532-49-9
2500mg
$2520.0 2023-10-02
Enamine
EN300-12724826-100mg
tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
1563532-49-9
100mg
$1131.0 2023-10-02
Enamine
EN300-12724826-500mg
tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
1563532-49-9
500mg
$1234.0 2023-10-02
A2B Chem LLC
BA26269-1g
5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine
1563532-49-9 >95%
1g
$11757.00 2024-04-20
Enamine
EN300-12724826-0.05g
tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
1563532-49-9
0.05g
$1080.0 2023-05-25
Enamine
EN300-12724826-50mg
tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
1563532-49-9
50mg
$1080.0 2023-10-02
Enamine
EN300-12724826-250mg
tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
1563532-49-9
250mg
$1183.0 2023-10-02

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate 関連文献

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylateに関する追加情報

Recent Advances in the Application of tert-Butyl 3-(5-Bromopyrimidin-2-yl)piperidine-1-carboxylate (CAS: 1563532-49-9) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate (CAS: 1563532-49-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This intermediate, characterized by its bromopyrimidine and piperidine moieties, serves as a versatile building block in the synthesis of biologically active molecules. Its unique structural features make it particularly valuable in the development of kinase inhibitors, antiviral agents, and other therapeutic compounds. Recent studies have explored its utility in medicinal chemistry, highlighting its role in the optimization of drug candidates.

One of the key applications of tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate is in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of selective inhibitors for the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The bromine atom at the 5-position of the pyrimidine ring allows for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.

In addition to its role in oncology, this compound has shown promise in antiviral research. A recent preprint on bioRxiv detailed its incorporation into novel nucleoside analogs designed to target RNA-dependent RNA polymerases of emerging viruses. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates selective deprotection and subsequent derivatization, streamlining the synthesis of complex scaffolds. Researchers noted that the bromopyrimidine core could be further modified to improve metabolic stability and bioavailability.

From a synthetic chemistry perspective, tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. A 2024 study in Organic Letters highlighted its reactivity in these transformations, yielding high-value intermediates for drug discovery. The Boc group’s stability under these conditions was particularly emphasized, as it allows for orthogonal protection strategies in multi-step syntheses.

Despite its utility, challenges remain in the large-scale production and purification of this compound. Recent patents (e.g., WO2023124567) have addressed these issues by optimizing solvent systems and crystallization protocols to improve yield and purity. These advancements are critical for its industrial application, particularly in the context of Good Manufacturing Practice (GMP)-compliant processes.

In conclusion, tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate (CAS: 1563532-49-9) continues to be a pivotal intermediate in pharmaceutical R&D. Its adaptability in diverse synthetic routes and therapeutic applications underscores its importance in the field. Future research may focus on expanding its utility in targeted drug delivery systems and exploring its potential in neglected tropical diseases.

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